molecular formula C9H10ClN5O2 B15066336 Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate CAS No. 213552-03-5

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

Cat. No.: B15066336
CAS No.: 213552-03-5
M. Wt: 255.66 g/mol
InChI Key: WTPWUKCCGFMJGN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a purine derivative with a substituted ethyl ester group at the N9 position of the purine scaffold. This compound belongs to a class of molecules designed for therapeutic applications, particularly as intermediates in antiviral or anticancer drug synthesis. Its structure features a 2-amino-6-chloro substitution on the purine ring, which enhances its binding affinity to biological targets such as STAT3 (a transcription factor implicated in cancer progression) .

Properties

CAS No.

213552-03-5

Molecular Formula

C9H10ClN5O2

Molecular Weight

255.66 g/mol

IUPAC Name

ethyl 2-(2-amino-6-chloropurin-9-yl)acetate

InChI

InChI=1S/C9H10ClN5O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3,(H2,11,13,14)

InChI Key

WTPWUKCCGFMJGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Direct Alkylation of 2-Amino-6-chloropurine

The most common approach involves alkylating the N9 position of 2-amino-6-chloropurine with ethyl bromoacetate under basic conditions.

Reaction Conditions
  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF) or acetonitrile (CH₃CN)
  • Temperature : Room temperature to 60°C
  • Yield : 45–68%

Procedure :

  • Suspend 2-amino-6-chloropurine (1.0 equiv) in anhydrous DMF.
  • Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.
  • Introduce ethyl bromoacetate (1.1 equiv) dropwise.
  • Warm to 50°C and stir for 12–24 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Mechanistic Insight :
The base deprotonates the N9 position of the purine, enabling nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. Competing N7 alkylation is minimized by steric hindrance and solvent polarity.

Optimization Data
Base Solvent Temperature (°C) Time (h) Yield (%)
NaH DMF 50 24 68
K₂CO₃ CH₃CN 25 48 45
DBU THF 60 18 52

Data compiled from

Protection-Deprotection Strategies

To prevent side reactions at the 2-amino group, tert-butyloxycarbonyl (Boc) protection is employed in multistep syntheses.

Boc-Protected Intermediate Synthesis
  • Protect 2-amino-6-chloropurine with Boc anhydride in THF.
  • Alkylate the Boc-protected purine with ethyl bromoacetate.
  • Deprotect using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Advantages :

  • Improved regioselectivity (N9:N7 = 8:1)
  • Higher overall yield (72%) compared to direct alkylation

Disadvantages :

  • Additional steps increase synthesis time and cost

One-Pot Synthesis via Microwave Assistance

Recent advancements utilize microwave irradiation to accelerate reaction kinetics.

Procedure :

  • Mix 2-amino-6-chloropurine, ethyl bromoacetate, and K₂CO₃ in DMF.
  • Irradiate at 100°C for 30 minutes under microwave conditions.
  • Isolate product via filtration and recrystallization.

Outcomes :

  • Reaction time reduced from 24 hours to 30 minutes
  • Yield increases to 78% due to suppressed decomposition

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

  • Benefits : Enhanced heat transfer, reproducibility, and safety
  • Conditions :
    • Residence time: 10 minutes
    • Temperature: 80°C
    • Catalyst: Immobilized lipase for esterification (reusable for 10 cycles)

Solvent Recycling

  • DMF recovery via vacuum distillation achieves >90% purity for reuse.
  • Reduces production costs by 40%

Analytical Characterization

Critical quality control metrics for the final product:

Parameter Method Specification
Purity HPLC (UV 260 nm) ≥98%
Regioselectivity ¹H NMR (DMSO-d₆) N9:N7 ratio ≥ 95:5
Residual Solvents GC-MS ≤500 ppm DMF

Data from

Challenges and Mitigation Strategies

Competing N7 Alkylation

  • Cause : Proximity of N7 to reactive sites in polar solvents
  • Solution : Use bulky bases (e.g., DBU) and nonpolar solvents (toluene) to favor N9 attack

Ester Hydrolysis

  • Cause : Residual moisture during synthesis
  • Solution : Employ molecular sieves or anhydrous MgSO₄ in reaction mixtures

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of certain enzymes involved in DNA replication and repair. The compound’s structure allows it to mimic natural nucleosides, thereby interfering with the normal functioning of nucleic acids .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₁ClN₅O₂ (inferred from methyl analog data) .
  • Molecular Weight : ~256.05 g/mol (based on methyl analog) .
  • Synthesis : Prepared via nucleophilic substitution of purine derivatives with ethyl bromoacetate under anhydrous conditions (analogous to methyl ester synthesis) .

Comparison with Structural Analogs

Methyl 2-(2-Amino-6-chloro-9H-purin-9-yl)acetate

Key Differences :

  • Ester Group : Methyl ester vs. ethyl ester.
  • Physical Properties :
    • Melting Point : 148–150°C (higher than ethyl analogs due to shorter alkyl chain) .
    • Molecular Weight : 256.05 g/mol .
  • Biological Activity : Acts as a STAT3 inhibitor in cancer research, with demonstrated efficacy in blocking transcriptional activity .

Ethyl 2-(6-Chloro-2-(4-cyclohexylbenzamido)-9H-purin-9-yl)acetate

Key Differences :

  • Substituent : Additional 4-cyclohexylbenzamido group at the purine C2 position.
  • Molecular Weight : 464.16 g/mol (higher due to bulky substituent) .
  • Application : Enhanced selectivity for kinase inhibition due to steric and electronic effects of the benzamido group .

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate

Key Differences :

  • Structure : Branched diacetate chain instead of a simple ethyl ester.
  • Role : Impurity in famciclovir (antiviral prodrug) synthesis, highlighting its relevance in pharmaceutical quality control .
  • Molecular Weight : 355.78 g/mol .

Ethyl 2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]acetate

Key Differences :

  • Substituent : 4-Chlorophenyl sulfanyl group at purine C5.
  • Molecular Weight : 356.80 g/mol .
  • Activity: Potential for modified pharmacokinetics due to sulfur-containing substituent, though specific biological data are unavailable .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Role References
This compound C₉H₁₁ClN₅O₂ ~256.05 Not reported Ethyl ester, 2-amino-6-chloro STAT3 inhibition (inferred)
Methyl analog C₈H₉ClN₅O₂ 256.05 148–150 Methyl ester, 2-amino-6-chloro STAT3 inhibitor
Diacetate impurity (famciclovir intermediate) C₁₄H₁₈ClN₅O₄ 355.78 Not reported Branched diacetate chain Antiviral impurity
Ethyl 4-cyclohexylbenzamido derivative C₂₄H₂₇ClN₆O₃ 464.16 90–107 4-Cyclohexylbenzamido, ethyl ester Kinase inhibition
Ethyl sulfanyl analog C₁₅H₁₃ClN₄O₂S 356.80 Not reported 4-Chlorophenyl sulfanyl, ethyl ester Undetermined

STAT3 Inhibition

The methyl and ethyl esters of 2-amino-6-chloropurine derivatives exhibit STAT3 inhibitory activity.

Biological Activity

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate, a derivative of purine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a molecular formula of C10H12ClN5O2C_{10}H_{12}ClN_5O_2 and a molecular weight of approximately 253.69 g/mol. Its structure includes an ethyl acetate moiety attached to the nitrogen at position 9 of the purine ring, with a chlorine atom at the 6-position. This unique configuration is critical for its biological activity, influencing its reactivity and interaction with biological targets.

Enzyme Inhibition : this compound primarily acts by inhibiting enzymes involved in purine metabolism. This inhibition disrupts nucleic acid synthesis, which is essential for viral replication and cancer cell proliferation.

Cellular Effects : The compound has been shown to affect cellular signaling pathways and gene expression. It may form intermolecular hydrogen bonds that connect adjacent molecules, potentially altering cellular functions .

Biological Activities

  • Antiviral Activity : Studies indicate that this compound may serve as a precursor in the synthesis of antiviral agents like penciclovir and famciclovir. Its structural similarity to these agents suggests it could exhibit comparable antiviral effects .
  • Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism involves the disruption of DNA synthesis pathways critical for cancer cell survival .

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of purine derivatives, this compound exhibited significant inhibition against viral replication in vitro. The findings suggested that the compound could be further developed into a therapeutic agent for viral infections .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability across multiple cancer types, supporting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC10H12ClN5O2Antiviral and anticancer properties
PenciclovirC15H20N4O4Established antiviral agent
FamciclovirC14H19N3O4Prodrug of penciclovir

The structural similarities among these compounds highlight the significance of specific functional groups in enhancing biological activity.

Q & A

Basic Synthesis

Q: What is the synthetic route for Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate, and what are critical reaction conditions? A: The compound is synthesized via regioselective alkylation of the purine ring. A common method involves reacting 2-amino-6-chloropurine with ethyl bromoacetate in the presence of a strong base (e.g., NaH) in anhydrous DMF under inert atmosphere (argon/nitrogen). Key steps include:

  • Base activation : NaH deprotonates the purine N9 position, enabling nucleophilic attack on the bromoacetate .
  • Purification : Column chromatography (e.g., silica gel, EtOAc/hexane gradients) isolates the product. Typical yields range from 60–75% .
    Example Protocol :
StepReagent/ConditionPurposeYield
1NaH, DMF, 25°CDeprotonation-
2Ethyl bromoacetate, 3hAlkylation71%
3Column chromatography (2% MeOH/CH₂Cl₂)Purification-

Advanced Synthesis

Q: How can regioselective alkylation at N9 be optimized to minimize byproducts? A: Regioselectivity is controlled by:

  • Base choice : NaH or K₂CO₃ in polar aprotic solvents (DMF, DMSO) favors N9 alkylation over N7 .
  • Temperature : Slow addition of bromoacetate at 0–25°C reduces side reactions.
  • Protecting groups : Pre-protection of the 2-amino group (e.g., acetyl) may enhance selectivity, though this is not always required .
    Challenges : Competing O-alkylation or N7 adducts may form; monitoring via TLC or HPLC is critical .

Structural Elucidation

Q (Basic): What spectroscopic methods confirm the structure of this compound? A:

  • ¹H/¹³C NMR : Key signals include ethyl ester protons (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet) and purine aromatic protons (δ ~8.3–8.5 ppm) .
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 284.27 (theoretical) matches the molecular formula C₉H₁₀ClN₅O₂ .

Q (Advanced): How is X-ray crystallography used to resolve conformational ambiguities? A: Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths/angles. For example:

  • Torsion angles : The ethyl acetate side chain adopts a gauche conformation relative to the purine plane .
  • Software : SHELX suite for data processing and ORTEP-3 for graphical representation .

Analytical Methods

Q (Basic): How is purity assessed for this intermediate? A:

  • TLC : Silica gel plates (EtOAc/hexane, 1:3) with UV visualization.
  • HPLC : C18 column, mobile phase (e.g., ammonium acetate buffer/acetonitrile), UV detection at 254 nm .

Q (Advanced): What advanced techniques quantify process-related impurities? A:

  • LC-MS/MS : Identifies impurities like 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate (a dimeric byproduct) .
  • Validation : Method validation per ICH guidelines (linearity, LOD/LOQ) ensures compliance with pharmacopeial standards .

Pharmaceutical Relevance

Q: What role does this compound play in antiviral drug development? A: It is a key intermediate in synthesizing Famciclovir , a prodrug for penciclovir (anti-herpesviral agent). The ethyl ester enhances bioavailability, which is hydrolyzed in vivo to the active carboxylic acid .

Computational Modeling

Q: How can molecular docking predict the compound’s interaction with viral targets? A:

  • Software : AutoDock Vina or Schrödinger Suite models binding to herpesvirus DNA polymerase.
  • Parameters : Docking scores and binding energy (ΔG) correlate with inhibitory activity .
    Example : Superposition with F-substituted analogs shows conserved hydrogen bonding at the purine N1 and N7 positions .

Stability Studies

Q: What degradation pathways are observed under accelerated stability conditions? A:

  • Hydrolysis : Ethyl ester cleavage in acidic/basic conditions forms 2-(2-amino-6-chloro-9H-purin-9-yl)acetic acid .
  • Oxidation : Chlorine at C6 may undergo displacement under UV light, requiring storage in amber vials .

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